(4-Chloro-3-fluorophenyl)hydrazine
Description
(4-Chloro-3-fluorophenyl)hydrazine is a hydrazine derivative featuring a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position. Hydrazine derivatives are pivotal intermediates in medicinal and agrochemical synthesis due to their reactivity and ability to form heterocyclic frameworks.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBNCTWLDLXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189513-52-8 | |
| Record name | (4-chloro-3-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Mechanism and General Procedure
The diazotization-reduction method involves two critical steps:
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Diazotization : 4-Chloro-3-fluoroaniline reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 5–10°C to form the diazonium salt intermediate.
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Reduction : The diazonium salt is reduced using ammonium sulfite or sodium sulfite, followed by acidification with HCl to precipitate the target hydrazine hydrochloride salt.
Reaction Scheme :
Optimization Strategies
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Reducing Agent Selection : Ammonium sulfite aqueous solutions prevent caking during material charging compared to solid sodium sulfite, improving reaction homogeneity and yield (85–92% for analogous compounds).
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Temperature Control : Maintaining 50–60°C during reduction minimizes side reactions like diazo compound decomposition.
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Acidification : Gradual addition of 20% HCl at 50–70°C ensures controlled crystallization, yielding a product with 95% purity.
Direct Hydrazine Coupling Method
Reaction Conditions
This one-pot method involves refluxing 4-chloro-3-fluoroaniline with hydrazine hydrate in hydrochloric acid:
Advantages and Limitations
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Advantages : Simplified workflow, fewer intermediates.
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Limitations : Lower yields (70–75%) due to competing hydrolysis and oxidation side reactions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance safety and efficiency:
Purification Techniques
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Crystallization : Ethanol-water mixtures (3:1 v/v) yield needle-like crystals with 99% purity after recrystallization.
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Filtration : Vacuum filtration with polypropylene membranes minimizes product loss.
Challenges and Mitigation Strategies
Substituent Effects
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Electron-Withdrawing Groups : The meta-fluoro and para-chloro substituents deactivate the aromatic ring, necessitating longer reaction times compared to non-halogenated analogs.
Applications in Organic Synthesis
Heterocycle Formation
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form azo compounds or nitroso derivatives.
Reduction: It can be further reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Aromatics: Formed through nucleophilic substitution.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (4-Chloro-3-fluorophenyl)hydrazine with structurally related hydrazine derivatives, focusing on synthesis, physical properties, spectral characteristics, and bioactivity.
Structural Analogs
Key analogs include:
- 4-Chlorophenylhydrazine (CAS 1073-70-7): Substituted with chlorine at the 4-position .
- 3-Fluorophenylhydrazine Hydrochloride (CAS 50702-51-7): Substituted with fluorine at the 3-position .
- (4-Chlorophenyl)[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone: A complex derivative with chlorine at the 4-position .
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(3-fluorophenyl)methylidene]acetohydrazide : Features both 4-chloro and 3-fluoro substituents on distinct aromatic systems .
Physical and Spectral Properties
*Estimated based on substituent effects: Electron-withdrawing Cl and F groups lower N-H stretching frequencies and deshield aromatic protons .
Bioactivity and Toxicity
- Hydrazine derivatives with halogen substituents often demonstrate potent bioactivity. For instance, hydrazine-containing albofungins exhibit gram-positive and gram-negative antibiofilm activity .
- However, hydrazine moieties are associated with hepatotoxicity due to metabolic conversion to reactive diazohydroxides . 4-Chlorophenylhydrazine and 3-Fluorophenylhydrazine Hydrochloride may share this risk, necessitating careful toxicity profiling.
Biological Activity
(4-Chloro-3-fluorophenyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H7ClF N2
- Molecular Weight : Approximately 160.58 g/mol
- Structure : The compound features a hydrazine functional group attached to a phenyl ring with chlorine and fluorine substituents.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity :
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Anticancer Properties :
- Preliminary research has indicated that this compound may inhibit the growth of cancer cells. In vitro studies have utilized cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to evaluate cytotoxic effects. The compound has been observed to induce apoptosis and arrest the cell cycle at specific phases, indicating its potential as an anticancer agent .
- Enzyme Inhibition :
The biological activity of this compound can be attributed to its interaction with biological targets through various mechanisms:
- Hydrogen Bonding : The hydrazine group can form hydrogen bonds with target molecules, facilitating interactions that lead to biological effects.
- Hydrophobic Interactions : The aromatic nature of the compound allows it to participate in hydrophobic interactions with lipid membranes and proteins, influencing cellular uptake and activity .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Assays :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition, apoptosis |
| (3-Chloro-4-fluorobenzyl)hydrazine | High | Moderate | Enzyme inhibition |
| (4-Fluorophenylhydrazine) | Low | Moderate | Unknown |
Q & A
Q. What experimental design strategies mitigate challenges in synthesizing high-purity this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
